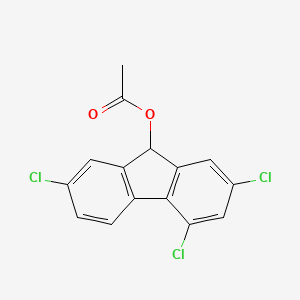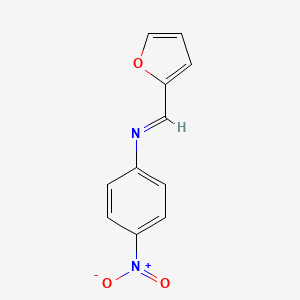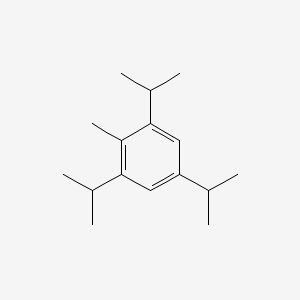
1,3,5-Triisopropyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triisopropyl-2-methylbenzene is an organic compound with the molecular formula C16H26 and a molecular weight of 218.3776 g/mol . It is a derivative of benzene, where three isopropyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropyl-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, 1,3,5-trichlorobenzene can be reacted with an alkyl Grignard reagent in the presence of a catalyst such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) in diethyl ether. The reaction mixture is refluxed overnight, resulting in the formation of 1,3,5-trialkylbenzenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity of the final product. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triisopropyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as aluminum chloride (AlCl3) are commonly employed.
Major Products Formed
Oxidation: Depending on the conditions, products can include isopropyl alcohols, acetone, or carboxylic acids.
Reduction: The major products are simpler hydrocarbons like isopropylbenzene.
Substitution: Products vary based on the substituent introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triisopropyl-2-methylbenzene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triisopropyl-2-methylbenzene depends on the specific reaction or application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. For example, in oxidation reactions, it interacts with oxidizing agents to form new products. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparación Con Compuestos Similares
1,3,5-Triisopropyl-2-methylbenzene can be compared with other similar compounds such as:
1,3,5-Triisopropylbenzene: Lacks the methyl group at the 2-position.
1,3,5-Trimethylbenzene: Has three methyl groups instead of isopropyl groups.
1,3,5-Triethylbenzene: Contains ethyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
6319-85-3 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
2-methyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-10(2)14-8-15(11(3)4)13(7)16(9-14)12(5)6/h8-12H,1-7H3 |
Clave InChI |
CHVOYGXBBWPDEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




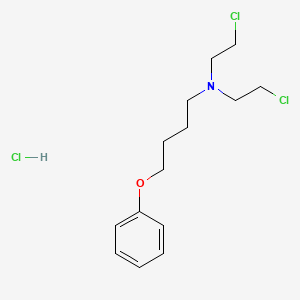
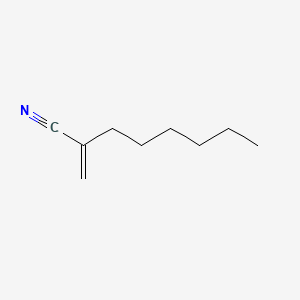
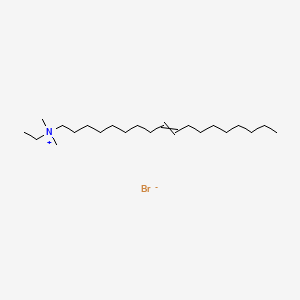
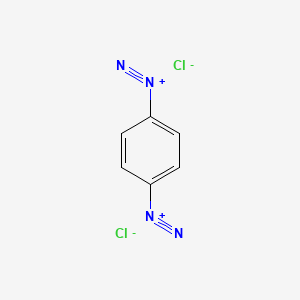
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B14726315.png)

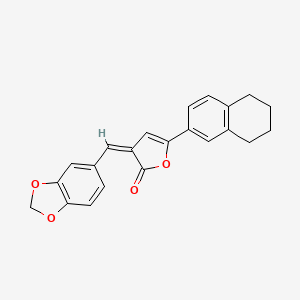
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

